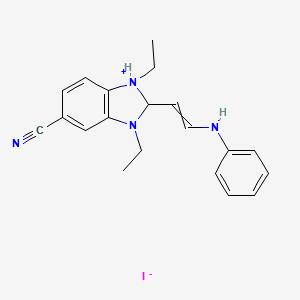![molecular formula C22H22BrFN4O2 B14742333 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide CAS No. 6171-08-0](/img/structure/B14742333.png)
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromine and methyl groups, along with a fluorophenyl group and an acetamide moiety. Its unique structure makes it an interesting subject for chemical synthesis and research.
Méthodes De Préparation
The synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of 3,5-dimethylpyrazole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromo-3,5-dimethylpyrazole is then reacted with an appropriate acetamide derivative to introduce the acetamide group. The final step involves the condensation of the intermediate with 4-[(2-fluorophenyl)methoxy]benzaldehyde to form the desired compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the development of scalable processes for each synthetic step.
Analyse Des Réactions Chimiques
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its reactivity and properties.
Condensation Reactions: The acetamide moiety can participate in condensation reactions with other carbonyl compounds to form new derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism by which 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biochemical processes, although further research would be needed to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide include other pyrazole derivatives with different substituents. For example:
5-Bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine: This compound features a pyridine ring instead of an acetamide moiety and may exhibit different reactivity and properties.
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine:
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
6171-08-0 |
|---|---|
Formule moléculaire |
C22H22BrFN4O2 |
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C22H22BrFN4O2/c1-14(25-26-21(29)12-28-16(3)22(23)15(2)27-28)17-8-10-19(11-9-17)30-13-18-6-4-5-7-20(18)24/h4-11H,12-13H2,1-3H3,(H,26,29) |
Clé InChI |
JCBQGQGXXALKRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NN=C(C)C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


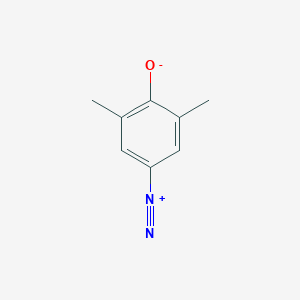
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
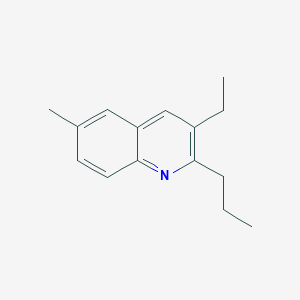
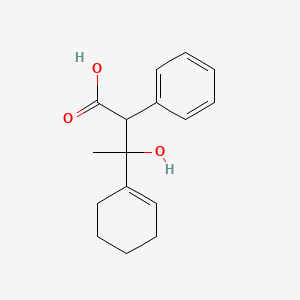

![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
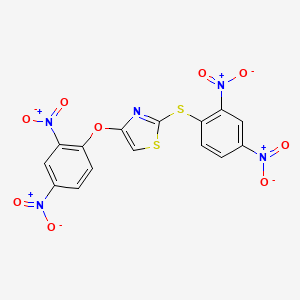


![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
